N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine
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Overview
Description
N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine is a synthetic organic compound characterized by the presence of a trimethoxyphenyl group attached to an ethane-1,2-diamine backbone with an undecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon. The reaction conditions often include a solvent such as methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: The compound’s unique properties may be exploited in the development of new materials with specific functionalities.
Industry: It can be utilized in the synthesis of other complex molecules or as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of N1-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The undecyl chain may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenethylamine: A compound with similar structural features but different biological activities.
N-[(3,4,5-Trimethoxyphenyl)methyl]acetamide: Another compound with a trimethoxyphenyl group, used in different applications.
Trimethoprim: A well-known antibiotic with a trimethoxyphenyl group, used to treat bacterial infections
Uniqueness
N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine is unique due to its combination of a trimethoxyphenyl group with an undecyl chain and ethane-1,2-diamine backbone. This unique structure imparts specific properties that can be exploited in various scientific and industrial applications .
Properties
CAS No. |
627522-86-5 |
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Molecular Formula |
C23H42N2O3 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
N'-[(3,4,5-trimethoxyphenyl)methyl]-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C23H42N2O3/c1-5-6-7-8-9-10-11-12-13-14-24-15-16-25-19-20-17-21(26-2)23(28-4)22(18-20)27-3/h17-18,24-25H,5-16,19H2,1-4H3 |
InChI Key |
NSXHYVIHYCMBHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNCC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
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